
2,5-Dimethyl-1-(2-naphthyl)-1H-pyrrole-3-carbaldehyde
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of “2,5-dimethyl-1-(naphthalen-2-yl)-1H-pyrrole” is C16H15N. The structure consists of a pyrrole ring, which is a five-membered ring with four carbon atoms and one nitrogen atom. This ring is substituted at the 2 and 5 positions with methyl groups and at the 1 position with a naphthyl group.Chemical Reactions Analysis
Pyrroles are aromatic and thus relatively stable, but they can undergo electrophilic substitution reactions. The naphthyl group is also aromatic and can participate in similar reactions .Applications De Recherche Scientifique
Synthesis and Derivative Formation
Synthesis of Derivatives : This compound has been used in the synthesis of various derivatives. For instance, Novák et al. (2010) synthesized novel 2-benzazepino[4,5-a]naphthalene derivatives using a process involving 1,7-electrocyclisation of nonstabilised azomethine ylides derived from naphthalene-2-carbaldehyde derivatives (Novák et al., 2010).
Formation of Pyrrole Derivatives : Interestingly, during some of these synthesis processes, pyrrole derivatives were isolated, demonstrating the versatility of the compound in creating diverse chemical structures (Novák et al., 2010).
Chemical Reactions and Interactions
- Reactivity and Interactions : Research by Wannebroucq et al. (2016) explored the reactions and interactions between peri-groups in derivatives of 1-dimethylamino-naphthalene salts. This study highlights the chemical behavior of naphthalene derivatives, which could be relevant to the understanding of 2,5-dimethyl-1-(naphthalen-2-yl)-1H-pyrrole-3-carbaldehyde (Wannebroucq et al., 2016).
Applications in Catalysis
Catalytic Applications : Some derivatives and related compounds have shown potential in catalytic applications. For instance, complexes with palladium derived from naphthalene carbaldehydes have been used in catalysis, particularly in the Suzuki reaction (Potkin et al., 2014).
Ring-Opening Polymerization : Aluminum complexes supported by pyrrole-based ligands, which can be related to the parent compound, have been used in the ring-opening polymerization of ε-caprolactone (Qiao et al., 2011).
Fluorescence and Sensing Applications
- Fluorescent Chemosensor : The compound's derivatives have been investigated for their use as fluorescent chemosensors. For example, a study on a dimethylamino-naphthalene derivative revealed its potential as a turn-on fluorescent probe for sensing specific metal ions (Asiri et al., 2018).
Propriétés
IUPAC Name |
2,5-dimethyl-1-naphthalen-2-ylpyrrole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO/c1-12-9-16(11-19)13(2)18(12)17-8-7-14-5-3-4-6-15(14)10-17/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQNRDDLLJCHDFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC3=CC=CC=C3C=C2)C)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00358179 | |
| Record name | ST51017896 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00358179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
347332-17-6 | |
| Record name | ST51017896 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00358179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


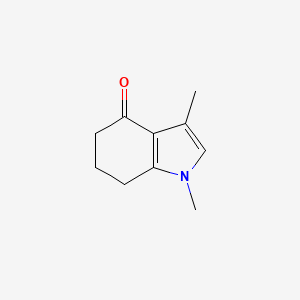
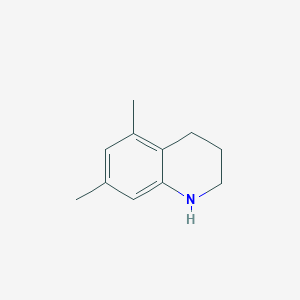

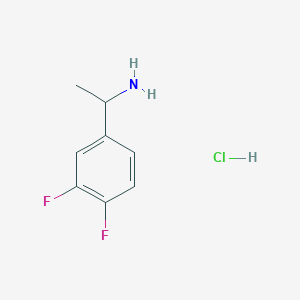
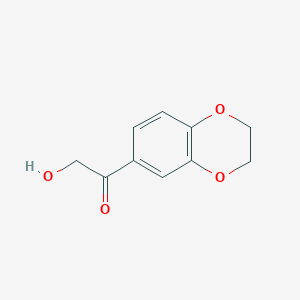

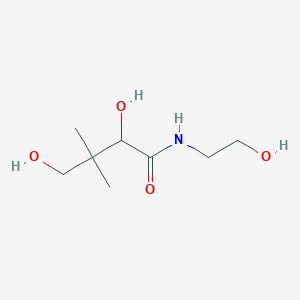
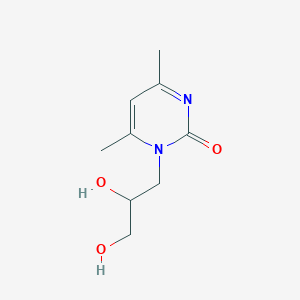
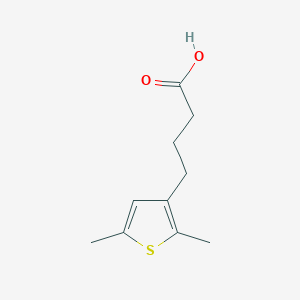



![6,7-Dihydro-5H-spiro[benzo[b]thiophene-4,4'-imidazolidine]-2',5'-dione](/img/structure/B3025496.png)

